Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl-

Description

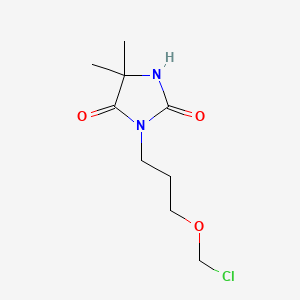

Hydantoin derivatives are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms at positions 1 and 3, widely studied for their diverse applications in pharmaceuticals, cosmetics, and industrial chemistry. The compound “Hydantoin, 3-(3-chloromethoxypropyl)-5,5-dimethyl-” (hereafter referred to as CMPhyd) is characterized by a 5,5-dimethyl-substituted hydantoin core and a 3-(3-chloromethoxypropyl) side chain. The chloromethoxypropyl group introduces both steric bulk and electrophilic reactivity due to the chlorine atom, distinguishing it from other hydantoin derivatives.

For example, 5,5-dimethylhydantoin (DMH) derivatives are typically synthesized via nucleophilic substitution or condensation reactions. describes the synthesis of 5,5-dimethyl-3-(3-triethoxysilylpropyl) hydantoin (SPH) by reacting DMH sodium salt with (3-chloropropyl) triethoxysilane. A similar approach could apply to CMPhyd, substituting (3-chloromethoxypropyl) chloride as the alkylating agent .

Properties

CAS No. |

63765-96-8 |

|---|---|

Molecular Formula |

C9H15ClN2O3 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

3-[3-(chloromethoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H15ClN2O3/c1-9(2)7(13)12(8(14)11-9)4-3-5-15-6-10/h3-6H2,1-2H3,(H,11,14) |

InChI Key |

CSSHCBTXUKLVBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCCOCCl)C |

Origin of Product |

United States |

Scientific Research Applications

Hydantoins, including 3-(3-chloromethoxypropyl)-5,5-dimethyl-, have diverse applications in scientific research:

Chemistry: They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: Hydantoins are used in the study of enzyme inhibitors and as probes in biological assays.

Medicine: Some hydantoins exhibit anticonvulsant and anti-inflammatory properties, making them useful in drug development.

Industry: They are employed in the production of polymers and as stabilizers in various industrial processes.

Mechanism of Action

Hydantoins are structurally similar to other cyclic imides, such as iminodiacetic acids and succinimides. the presence of the chloromethoxypropyl group in 3-(3-chloromethoxypropyl)-5,5-dimethyl- hydantoin provides unique chemical properties and reactivity. This compound is distinct in its ability to undergo specific substitution reactions and its utility in various industrial and research applications.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

CMPhyd vs. MDM Hydantoin

CMPhyd vs. SPH

- Substituents : SPH’s triethoxysilylpropyl group (–Si(OEt)₃) enables covalent bonding to silica-based materials, whereas CMPhyd’s chloromethoxypropyl group (–OCH₂CH₂CH₂Cl) offers halogen-mediated reactivity (e.g., radical initiation or scavenging) .

- Synthesis : Both compounds likely derive from DMH sodium salt alkylation, but CMPhyd’s synthesis may require milder conditions due to the higher leaving-group ability of Cl compared to silanes.

CMPhyd vs. DMDM Hydantoin

- Functionality : DMDM Hydantoin releases formaldehyde (17–19% w/w), making it effective but controversial in cosmetics. CMPhyd lacks formaldehyde but may face toxicity concerns due to chlorine .

- Molecular Weight : DMDM Hydantoin’s higher molecular weight (188.18 vs. ~220–250 estimated for CMPhyd) suggests differences in solubility and diffusion rates.

CMPhyd vs. 1,3-Bis(methoxypropyl)-DMH

- Scavenging Efficiency : The bis(methoxypropyl) derivative in achieved 45% H₂S scavenging efficiency, attributed to dual methoxy groups enhancing nucleophilic attack. CMPhyd’s single chloromethoxy group may reduce scavenging capacity but improve selectivity in reactive environments .

Thermal and Physical Properties

Biological Activity

Hydantoin, specifically the compound 3-(3-chloromethoxypropyl)-5,5-dimethyl- , is a derivative of hydantoin known for its various biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound features a hydantoin core with modifications that enhance its biological activity. The structural formula can be represented as follows:

This molecular structure includes a chloromethoxypropyl group, which is pivotal in determining its reactivity and interaction with biological systems.

Biological Activities

1. Antimicrobial Properties

Hydantoin derivatives, including 3-(3-chloromethoxypropyl)-5,5-dimethyl-, have been studied for their antimicrobial activities. The mechanism typically involves the release of active chlorine species that can disrupt microbial cell walls, leading to cell lysis. This property makes such compounds valuable in disinfectants and preservatives.

2. Allergic Reactions and Dermatitis

A notable study highlighted the potential for allergic contact dermatitis associated with the use of compounds like BCDMH (1-bromo-3-chloro-5,5-dimethylhydantoin), closely related to hydantoin derivatives. In this study, ten patients exhibited positive patch test reactions to BCDMH, indicating sensitization and allergic responses upon exposure during swimming pool disinfection .

Table 1: Summary of Allergic Contact Dermatitis Study

| Study Group | Positive Reactions | Control Group | Occupational Relevance |

|---|---|---|---|

| Patients | 10/10 | 0/40 | 1 case |

The antimicrobial action of hydantoin derivatives is primarily attributed to the formation of hypochlorous acid (HOCl) upon hydrolysis. This acid acts as a potent oxidizing agent that can inactivate various pathogens by targeting essential cellular components.

Case Studies

Case Study: Swimming Pool Disinfectants

A significant case study conducted in the UK identified BCDMH as a causative agent for an outbreak of irritant contact dermatitis among swimmers . The study utilized patch testing with varying concentrations of BCDMH to assess sensitization levels.

Case Study: Antimicrobial Efficacy in Food Preservation

Research has demonstrated that hydantoin derivatives can effectively reduce microbial loads on food products. For instance, when applied to chicken meat, these compounds significantly lowered levels of Escherichia coli, showcasing their potential in food safety applications .

Research Findings

Recent investigations into hydantoin derivatives have revealed additional biological activities beyond antimicrobial effects:

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, potentially offering protective effects against oxidative stress in cells.

- Potential Therapeutic Uses : Ongoing research is exploring the use of hydantoin derivatives in drug development, particularly for conditions related to inflammation and infection.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethoxy Group

The chloromethoxypropyl group (-OCH₂CH₂CH₂Cl) undergoes nucleophilic substitution reactions. Computational studies on analogous hydantoins suggest that direct chlorination at the hydantoin nitrogen is kinetically unfavorable, but the chloromethoxy side chain facilitates reactivity with nucleophiles (e.g., amines, hydroxyl groups) via an SN2 mechanism .

Key Conditions :

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.

-

Base : Deprotonation of the hydantoin N3 position precedes substitution .

Example Reaction :

(R = 3-chloromethoxypropyl-hydantoin; Nu = nucleophile)

Chlorination and Halogenation Reactions

The compound can act as a chlorinating agent. In the presence of phosphorus trichloride (PCl₃), it participates in dichlorination reactions under controlled conditions :

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Chlorination with PCl₃ | 65–165°C, 0–300 psi, 2–3 hours | Hydantoin dichloride derivative | 85–93% |

This reaction is critical for synthesizing antimicrobial derivatives .

Amination Reactions

The chloromethoxypropyl group reacts with amines (e.g., dimethylamine) to form quaternary ammonium compounds. A patented method involves:

-

Amination :

Hydrolysis and Stability

The chloromethoxy group is susceptible to hydrolysis, especially in aqueous or humid environments:

-

Kinetics : Hydrolysis accelerates under alkaline conditions (pH > 8).

-

Stabilization : Storage in anhydrous solvents (e.g., ethyl acetate) minimizes degradation .

Coordination Chemistry

Hydantoin derivatives form complexes with transition metals. For example, platinum(IV) complexes with analogous hydantoins demonstrate:

-

Coordination Site : Pyridine-like nitrogen in the hydantoin ring .

-

Biological Activity : Enhanced cytotoxicity against tumor cell lines (IC₅₀: 1–10 μM) .

Comparative Reactivity with Analogues

Reactivity varies with substituents:

Mechanistic Insights from Computational Studies

DFT calculations on 5,5-dimethylhydantoin chlorination reveal:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-chloromethoxypropyl)-5,5-dimethylhydantoin, and how do reaction conditions influence yield?

- Methodological Answer : A viable route involves nucleophilic substitution reactions. For example, hydantoin sodium salt (prepared by reacting 5,5-dimethylhydantoin with NaOH in ethanol at 90°C) can react with (3-chloromethoxypropyl) derivatives. The reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (95°C for 10 hours) to ensure complete substitution . Purification via filtration and solvent evaporation is critical to isolate the product. Yield optimization depends on stoichiometric ratios and avoiding hydrolysis of the chloromethoxy group.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., chloromethoxypropyl group at N-3) and confirm purity .

- XRD : Resolves crystal structure, particularly useful if studying polymorphic forms .

- FT-IR : Confirms functional groups (e.g., carbonyl stretching at ~1750 cm for hydantoin rings) .

- HPLC-MS : Quantifies purity and detects byproducts in synthetic batches .

Advanced Research Questions

Q. How does the 3-chloromethoxypropyl substituent influence crystallization behavior compared to other hydantoin derivatives?

- Methodological Answer : The bulky chloromethoxypropyl group disrupts crystal packing, leading to amorphous or less-stable polymorphs. Studies on phenytoin derivatives (e.g., 3-acetoxymethyl-5,5-diphenylhydantoin) show that substituent hydrophobicity and steric effects reduce crystallization rates and alter lattice parameters . For the target compound, controlled cooling rates (0.5–1°C/min) and anti-solvent crystallization (using hexane/ethyl acetate) may improve crystal quality.

Q. What strategies address contradictory bioactivity data in antimicrobial assays?

- Methodological Answer : Contradictions often arise from:

- Test Organism Variability : Use standardized strains (e.g., S. aureus ATCC 25923) and replicate across labs .

- Solubility Limitations : Employ co-solvents (e.g., DMSO ≤1% v/v) to enhance bioavailability without cytotoxicity .

- Metabolite Interference : Conduct LC-MS/MS to differentiate parent compound activity from degradation products (e.g., formaldehyde release, as seen in DMDM hydantoin) .

Q. How can computational modeling predict reactivity or toxicity of this hydantoin derivative?

- Methodological Answer :

- DFT Calculations : Model electrophilic sites (e.g., chloromethoxy group’s susceptibility to nucleophilic attack) to predict degradation pathways .

- QSAR Models : Correlate substituent descriptors (e.g., logP, molar refractivity) with toxicity endpoints (e.g., skin sensitization potential) using databases like ToxCast .

Methodological Challenges and Contradictions

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

- Analysis : Yield discrepancies (~40–80%) stem from:

- Moisture Sensitivity : The chloromethoxy group is prone to hydrolysis; rigorous drying of reagents/solvents is essential .

- Catalyst Use : Some protocols omit phase-transfer catalysts (e.g., tetrabutylammonium bromide), which improve interfacial reactions .

- Solution : Standardize anhydrous conditions and report detailed reaction parameters (e.g., stirring rate, N atmosphere).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.